4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine

Description

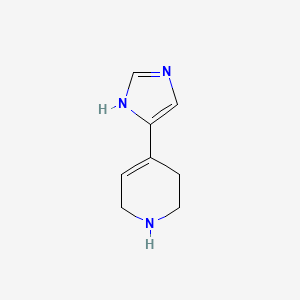

4-(1H-Imidazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring a partially unsaturated tetrahydropyridine ring (1,2,3,6-tetrahydropyridine) with a 1H-imidazol-5-yl substituent at the 4-position. Its molecular formula is inferred as C₈H₁₁N₃ (molecular weight: ~149.20 g/mol), though experimental validation is required for confirmation.

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1,5-6,9H,2-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMBHXQAMFVNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with tetrahydropyridine precursors under controlled conditions. For instance, the reaction of 1H-imidazole-5-carbaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole and pyridine derivatives.

Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Imidazole and pyridine derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, pharmacological profiles, and physicochemical properties.

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Structure : MPTP substitutes the 4-position of the tetrahydropyridine ring with a phenyl group and a methyl group.

- Key Properties :

- Contrast with Target Compound : Unlike MPTP’s phenyl substituent, the imidazole group in 4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine may reduce neurotoxicity while enhancing binding to histamine or serotonin receptors, common targets of imidazole-containing drugs.

4-(4-Chlorophenyl)-1,2,3,6-Tetrahydropyridine Hydrochloride

- Structure : Features a 4-chlorophenyl substituent at the 4-position of the tetrahydropyridine ring, with a hydrochloride salt form.

- Key Properties :

4-(1H-Imidazol-4-yl)-1-Methyl-Piperidine

- Structure : A fully saturated piperidine ring with a 1H-imidazol-4-yl group and a methyl substituent.

- Key Properties :

- Contrast : The target compound’s partial unsaturation (tetrahydropyridine) may confer greater conformational flexibility, influencing pharmacodynamic profiles.

MK-2 Inhibitor III (2-(2-Quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo-[3,2-c]pyridin-4-one)

- Structure: A polycyclic derivative combining pyrrolopyridinone and quinoline moieties.

- Key Properties :

- Contrast : While structurally distinct, the shared imidazole-like motifs highlight the versatility of nitrogen-containing heterocycles in drug design.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Substituent Effects : The imidazole group in the target compound may enhance affinity for histaminergic or serotonergic receptors compared to MPTP’s neurotoxic phenyl group .

- Saturation vs. Unsaturation : Partial unsaturation in tetrahydropyridine derivatives (vs. piperidine) could improve binding kinetics in enzyme inhibition .

- Halogenation Impact : Chlorophenyl analogs exhibit higher melting points and lipophilicity, suggesting utility in solid-dose formulations .

Biological Activity

4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features that combine an imidazole ring with a tetrahydropyridine moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring that is known for its biological activity and a tetrahydropyridine structure that is often associated with neuroactive compounds. The combination of these two moieties allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making the compound a potential inhibitor of metalloenzymes. This interaction can modulate enzymatic activity critical for various biochemical pathways .

- Receptor Modulation : The compound may interact with neurotransmitter receptors due to its structural similarity to neurotransmitter analogs. This interaction can influence neurotransmitter levels and receptor activity, contributing to its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The imidazole ring's ability to interact with DNA and proteins may contribute to its anticancer effects .

Neuroprotective Effects

Given its structural similarity to neuroactive compounds, this compound has been studied for neuroprotective effects. It may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (MIC values ranging from 10 to 20 µg/mL) .

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations above 25 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to cell death .

- Neuroprotective Study : Research using a rat model of Parkinson's disease showed that administration of the compound improved motor function scores and reduced dopaminergic neuron loss in the substantia nigra when compared to untreated controls .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Imidazole | Moderate | No | Limited |

| Tetrahydropyridine | No | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.